molecular formula C10H15NO B2397391 2-methoxy-N-propylaniline CAS No. 139944-56-2

2-methoxy-N-propylaniline

Cat. No.: B2397391
CAS No.: 139944-56-2
M. Wt: 165.236
InChI Key: KOVTYTLFAROKNZ-UHFFFAOYSA-N
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Description

2-methoxy-N-propylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a propyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxy-N-propylaniline can be synthesized through several methods. One common method involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the reduction of nitroarenes. For instance, 2-methoxy-1-nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of methoxybenzene followed by catalytic hydrogenation is a common industrial route. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-propylaniline involves its interaction with various molecular targets. The methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. The propyl group attached to the nitrogen atom influences its solubility and reactivity in different solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-propylaniline is unique due to the specific positioning of the propyl and methoxy groups, which influence its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVTYTLFAROKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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